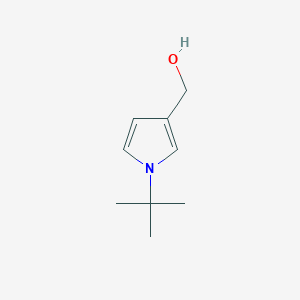
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of tert-butylpyrrole with formaldehyde under basic conditions to introduce the methanol group. Another method includes the use of Grignard reagents, where tert-butylpyrrole reacts with a suitable Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol include:
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
tert-Butyl chloride: A halogenated derivative with different reactivity.
tert-Butyl hydroperoxide: An oxidizing agent with a tert-butyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrole ring and a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1-tert-butylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-6,11H,7H2,1-3H3 |
InChI Key |
ISRPROGVMQFOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


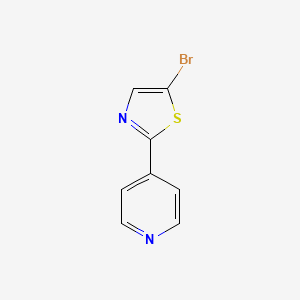
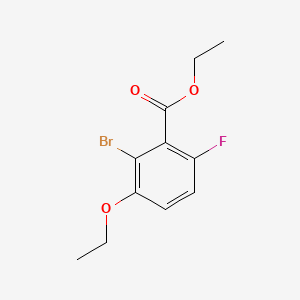
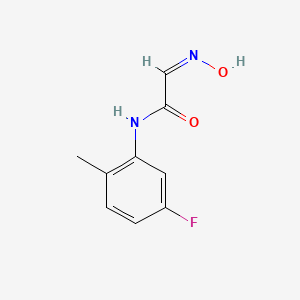

![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)

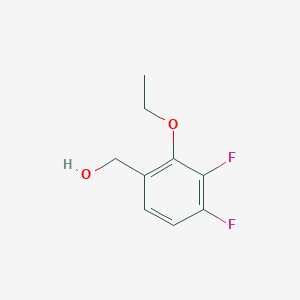
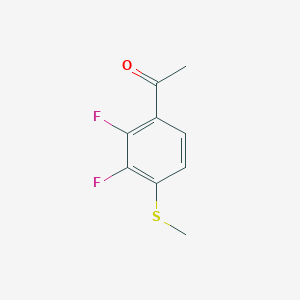


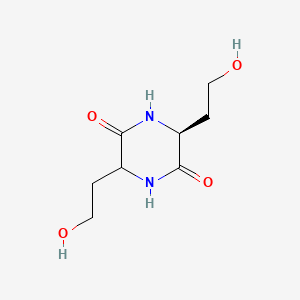
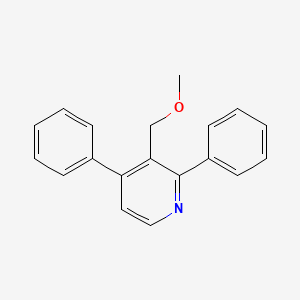
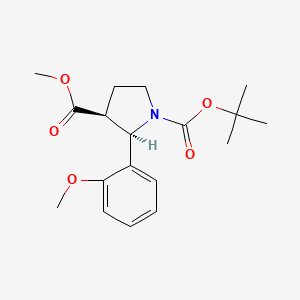
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
